tert-Butyl 4-amino-4-(2-fluorobenzyl)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-amino-4-(2-fluorobenzyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H25FN2O2 and its molecular weight is 308.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of similar compounds have been extensively studied. For example, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an important intermediate for small molecule anticancer drugs, showcasing a method that could potentially be applied to tert-Butyl 4-amino-4-(2-fluorobenzyl)piperidine-1-carboxylate for similar purposes. This method achieved high yields and provided a pathway to developing and optimizing antitumor inhibitors (Zhang et al., 2018).
Biological Evaluation
Compounds with structures similar to this compound have been evaluated for their biological activity. For instance, a compound was synthesized and screened for in vitro antibacterial and anthelmintic activity, showing moderate success in anthelmintic activity, which indicates potential biological applications for closely related compounds (Sanjeevarayappa et al., 2015).
Material Science and Polymer Synthesis
Research on aromatic polyamides based on bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol demonstrates the utility of tert-butyl-based compounds in developing materials with high thermal stability and solubility in polar solvents. These materials possess desirable properties such as transparency, flexibility, and toughness, indicating the potential of this compound in material science applications (Hsiao et al., 2000).
Advanced Synthetic Techniques
Another research avenue involves advanced synthetic techniques, such as the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common precursor, showcasing the compound's versatility in synthesizing biologically relevant molecules (Marin et al., 2004).
Chemical Probes and Sensors
Furthermore, the development of AIE-active Schiff base compounds as fluorescent probes for the highly sensitive and selective detection of Fe3+ ions illustrates the potential use of tert-butyl-based compounds in creating chemical sensors. These compounds exhibit aggregation-induced emission (AIE) properties, which are valuable for detecting metal ions in various environments (Harathi & Thenmozhi, 2020).
Properties
IUPAC Name |
tert-butyl 4-amino-4-[(2-fluorophenyl)methyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-16(2,3)22-15(21)20-10-8-17(19,9-11-20)12-13-6-4-5-7-14(13)18/h4-7H,8-12,19H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFWUWAMPKWPLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701123103 | |
Record name | 1-Piperidinecarboxylic acid, 4-amino-4-[(2-fluorophenyl)methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701123103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1707713-78-7 | |
Record name | 1-Piperidinecarboxylic acid, 4-amino-4-[(2-fluorophenyl)methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1707713-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 4-amino-4-[(2-fluorophenyl)methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701123103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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